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molecular formula C7H8O4 B189253 2-(hydroxymethyl)-5-methoxy-4H-pyran-4-one CAS No. 6269-25-6

2-(hydroxymethyl)-5-methoxy-4H-pyran-4-one

Cat. No. B189253
M. Wt: 156.14 g/mol
InChI Key: RLWWKLWEBQOOAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09101613B2

Procedure details

In a 250 ml round-bottom flask, 2-hydroxymethyl-5-methoxy-4-pyranone (2.2 g, 1 equiv.) was dissolved in 85 ml of methanol and 19.6 g of active manganese dioxide were added (16 equiv.). The reaction mixture was heated under reflux for 1.5 h, then cooled to room temperature. The insoluble part was filtered out and the remaining filtrate solution was concentrated to ca. a third of the initial volume. To this, 30 ml of water, 10 ml of NaOH 1 N and 3.3 g of silver oxide (1 equiv.) were added. The resulting mixture was reacted for 1 h at room temperature and was then filtered over a celite pad to eliminate salts. The filtrate was concentrated under reduced pressure to remove methanol therefrom and then washed with dichloromethane. Subsequently HCl 2 N (12 ml) was added to the water-soluble phase to form a precipitate which was collected by filtration, washed with diethyl ether and dried under vacuum at 50° C. 5-Methoxy-4-oxo-4H-pyran-2-carboxylic acid was obtained as a white solid (1.2 g, 50% yield).
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
85 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
3.3 g
Type
catalyst
Reaction Step Two
Quantity
19.6 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1[O:4][CH:5]=[C:6]([O:10][CH3:11])[C:7](=[O:9])[CH:8]=1.[OH2:12].[OH-].[Na+]>CO.[O-2].[O-2].[Mn+4].[Ag]=O>[CH3:11][O:10][C:6]1[C:7](=[O:9])[CH:8]=[C:3]([C:2]([OH:12])=[O:1])[O:4][CH:5]=1 |f:2.3,5.6.7|

Inputs

Step One
Name
Quantity
2.2 g
Type
reactant
Smiles
OCC=1OC=C(C(C1)=O)OC
Name
Quantity
85 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
O
Name
Quantity
10 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
3.3 g
Type
catalyst
Smiles
[Ag]=O
Step Three
Name
Quantity
19.6 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1.5 h
Duration
1.5 h
FILTRATION
Type
FILTRATION
Details
The insoluble part was filtered out
CONCENTRATION
Type
CONCENTRATION
Details
the remaining filtrate solution was concentrated
CUSTOM
Type
CUSTOM
Details
The resulting mixture was reacted for 1 h at room temperature
Duration
1 h
FILTRATION
Type
FILTRATION
Details
was then filtered over a celite pad
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove methanol
WASH
Type
WASH
Details
washed with dichloromethane
ADDITION
Type
ADDITION
Details
Subsequently HCl 2 N (12 ml) was added to the water-soluble phase
CUSTOM
Type
CUSTOM
Details
to form a precipitate which
FILTRATION
Type
FILTRATION
Details
was collected by filtration
WASH
Type
WASH
Details
washed with diethyl ether
CUSTOM
Type
CUSTOM
Details
dried under vacuum at 50° C

Outcomes

Product
Name
Type
product
Smiles
COC=1C(C=C(OC1)C(=O)O)=O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: PERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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